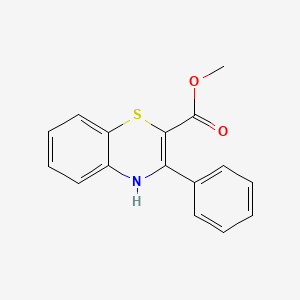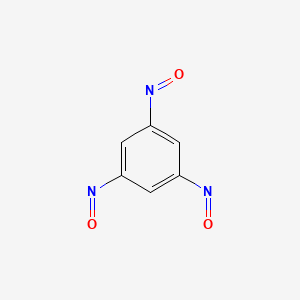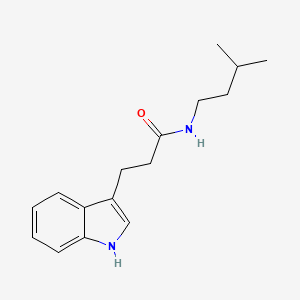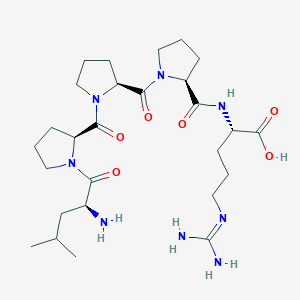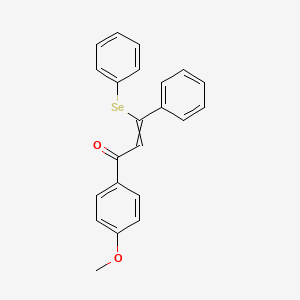![molecular formula C11H24GeO4 B14216788 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane CAS No. 823180-76-3](/img/structure/B14216788.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Scientific Research Applications
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, affecting their function and activity. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilane: Contains silicon instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannane: Contains tin instead of germanium.
Uniqueness
The uniqueness of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane lies in its germanium core, which imparts distinct electronic and chemical properties compared to its silicon, boron, and tin analogs. These properties make it particularly valuable in applications requiring specific electronic characteristics, such as in semiconductor technology and advanced materials research.
Properties
CAS No. |
823180-76-3 |
|---|---|
Molecular Formula |
C11H24GeO4 |
Molecular Weight |
292.94 g/mol |
IUPAC Name |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermocane |
InChI |
InChI=1S/C11H24GeO4/c1-10(2)15-12(16-11(3)4)13-8-6-5-7-9-14-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
YJGZIKVKNRWVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Ge]1(OCCCCCO1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}phenol](/img/structure/B14216717.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
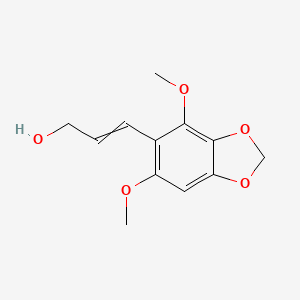
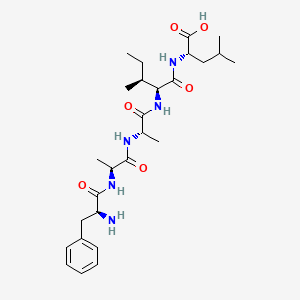
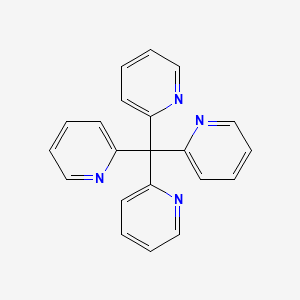
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
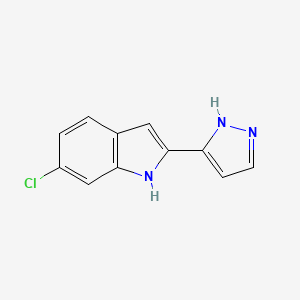
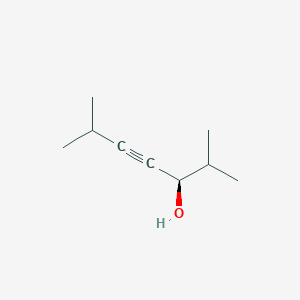
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
